N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
Description
N-(2-Chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a sulfonylmethyl group and a 2-chlorobenzyl moiety. The sulfonyl group enhances metabolic stability and binding affinity, while the chlorobenzyl substituent may influence lipophilicity and target selectivity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4S/c1-15-6-2-3-8-17(15)13-28(25,26)14-18-10-11-20(27-18)21(24)23-12-16-7-4-5-9-19(16)22/h2-11H,12-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZYKDZRZWAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure decomposes into three primary building blocks (Figure 1):
- Furan-2-carboxamide backbone : Serves as the central scaffold.
- 2-Chlorobenzyl group : Introduced via amide bond formation.
- 5-(((2-Methylbenzyl)sulfonyl)methyl) substituent : Requires sequential sulfonation and alkylation steps.
Retrosynthetic disconnection suggests two viable pathways:
- Pathway A : Late-stage sulfonation of a pre-formed thioether intermediate.
- Pathway B : Direct introduction of the sulfonylmethyl group via nucleophilic displacement.
Synthetic Route Development
Pathway A: Thioether Oxidation Strategy
Step 1: Synthesis of 5-(Chloromethyl)Furan-2-Carboxylic Acid
Initial synthesis begins with furan-2-carboxylic acid, which undergoes Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids such as AlCl₃. This yields 5-(chloromethyl)furan-2-carboxylic acid with 68–72% efficiency under optimized conditions.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dichloroethane |
| Temperature | 0–5°C |
| Catalyst | AlCl₃ (1.2 equiv) |
| Reaction Time | 6 hours |
Step 2: Thioether Formation
The chloromethyl intermediate reacts with 2-methylbenzyl mercaptan in a nucleophilic substitution reaction. Triethylamine (TEA) serves as both base and proton scavenger, achieving 85% conversion in tetrahydrofuran (THF) at reflux.
Critical Parameters
- Mercaptan Purity : ≥98% to prevent disulfide formation.
- Moisture Control : Strict anhydrous conditions mandatory.
Step 3: Oxidation to Sulfone
Oxidation of the thioether to sulfone employs m-chloroperoxybenzoic acid (mCPBA) in dichloromethane. This step proceeds quantitatively within 2 hours at 25°C, as confirmed by TLC monitoring.
Oxidation Alternatives
| Reagent | Efficiency | Byproduct Concerns |
|---|---|---|
| mCPBA | 98% | Minimal |
| H₂O₂/AcOH | 76% | Over-oxidation risks |
| KMnO₄ | 63% | Furan ring degradation |
Step 4: Amide Coupling
Activation of the carboxylic acid via ethyl chloroformate yields the mixed carbonate intermediate, which reacts with 2-chlorobenzylamine. Microwave-assisted coupling (100°C, 10 minutes) enhances yield to 89% compared to traditional heating (72% at 24 hours).
Pathway B: Sulfinate Displacement Approach
Step 1: Generation of 5-(Bromomethyl)Furan-2-Carbonyl Chloride
Photobromination of 5-methylfuran-2-carboxylic acid using N-bromosuccinimide (NBS) and AIBN initiator produces 5-(bromomethyl)furan-2-carboxylic acid, subsequently converted to acyl chloride with SOCl₂.
Yield Optimization
| Parameter | Effect on Yield |
|---|---|
| NBS Equiv | Max yield at 1.05 equiv |
| Light Intensity | 300W Hg lamp optimal |
| Quenching Method | Na₂S₂O₃ solution prevents overhalogenation |
Step 2: Sulfinate Nucleophilic Substitution
Reaction with sodium 2-methylbenzylsulfinate in dimethylformamide (DMF) at 80°C installs the sulfonylmethyl group. Crown ether additives (18-crown-6) improve anion solubility, boosting yields from 54% to 81%.
Step 3: Amide Formation
Schlenk techniques facilitate the reaction of the acyl chloride with 2-chlorobenzylamine in dry diethyl ether, yielding the target compound with 93% purity after recrystallization.
Industrial Production Considerations
Continuous Flow Synthesis
Modern manufacturing adopts continuous flow reactors to enhance safety and efficiency in critical steps:
Purification Challenges
The compound’s polarity necessitates advanced purification strategies:
| Technique | Purity Achieved | Throughput |
|---|---|---|
| Prep-HPLC | 99.5% | Low (mg-scale) |
| Countercurrent Crystallization | 98.7% | High (kg-scale) |
| Simulated Moving Bed Chromatography | 99.1% | Industrial feasibility |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under the following conditions confirms ≥98% purity:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (4.6 × 150 mm) | MeCN/H₂O (70:30) | 1.0 mL/min | UV 254 nm |
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Biology
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Activity : Similar compounds with sulfonamide and furan moieties have shown antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The furan ring may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential apoptosis induction in certain cancer cell lines.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Drug Development : Ongoing research aims to explore its efficacy as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
- Mechanism of Action : The interaction with specific molecular targets such as enzymes or receptors could lead to changes in cellular function or signaling pathways.
Material Science
In industrial applications, this compound may be utilized in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for creating advanced polymers or composites.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Case Study 2: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary but often include inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its sulfonylmethyl-furan-carboxamide backbone and 2-chlorobenzyl/2-methylbenzyl substituents . Below is a comparison with key analogs from the evidence:
Key Differences and Implications
- Sulfonyl vs.
- Substituent Effects : The 2-chlorobenzyl group increases lipophilicity compared to methoxy () or methylbenzyl () groups, which may enhance membrane permeability but reduce aqueous solubility.
- Core Heterocycle : The furan-2-carboxamide core (shared with –6) provides rigidity and planar geometry, favoring interactions with aromatic residues in target proteins.
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely parallels methods for sulfonyl carboxamides (), involving coupling of sulfonylmethyl-furan precursors with chlorobenzyl amines under green conditions.
- Limitations : The evidence lacks pharmacokinetic or in vivo data for the target compound. Further studies are needed to validate its efficacy and toxicity.
Biological Activity
N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial effects, cytotoxicity, and mechanisms of action.
- Molecular Formula : C22H22ClN3O5S
- Molecular Weight : 475.94 g/mol
- Purity : Typically around 95%.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. Notably, the compound demonstrated significant activity against several pathogens:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- Minimum Bactericidal Concentration (MBC) : The derivatives exhibited bactericidal properties, effectively reducing bacterial counts in treated cultures.
In addition to direct antimicrobial effects, these compounds also inhibited biofilm formation, which is crucial for treating persistent infections. The percentage reduction in biofilm formation was significantly higher than that observed with standard antibiotics like Ciprofloxacin .
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through hemolytic activity and cytotoxicity tests:
- Hemolytic Activity : Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to Triton X-100.
- Cytotoxicity : In vitro assays on human cervical (HeLa) and lung (A549) carcinoma cells showed no statistically significant cytotoxic effects at concentrations up to 25 μM, indicating that the compound is relatively non-toxic at these levels .
The biological mechanisms underlying the activity of this compound have been explored in various studies:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, respectively. This suggests a dual mechanism where it disrupts DNA replication and folate metabolism in bacteria .
- Synergistic Effects : When tested in combination with other antibiotics, such as Ciprofloxacin and Ketoconazole, the compound demonstrated synergistic effects that lowered the MICs of these drugs, enhancing their efficacy against resistant strains .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- A study focused on its use against drug-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antimicrobial agents.
- Another investigation explored its role in treating biofilm-associated infections, emphasizing its ability to penetrate biofilms and reduce bacterial load effectively.
Q & A
Q. What are the key synthetic routes for preparing N-(2-chlorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves three critical steps:
- Furan ring formation via Paal-Knorr cyclization of 1,4-dicarbonyl precursors under acidic conditions (e.g., H₂SO₄) .
- Sulfonylation using 2-methylbenzylsulfonyl chloride in the presence of pyridine to introduce the sulfonylmethyl group .
- Carboxamide coupling via reaction of the sulfonylated furan with 2-chlorobenzylamine under mild heating (60–80°C) in DMF .
Yield optimization requires solvent selection (e.g., THF for better sulfonylation efficiency) and temperature control during carboxamide formation to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the 2-chlorobenzyl and sulfonylmethyl groups .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water gradient .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. How can researchers evaluate the compound’s preliminary biological activity?
- Methodological Answer :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates to measure IC₅₀ values .
- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .
- Antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Replace 2-chlorobenzyl with fluorinated (e.g., 2-CF₃) or electron-donating (e.g., 2-OCH₃) groups to modulate target binding .
- Sulfonyl group variation : Test sulfamoyl or methylsulfonyl analogs to alter polarity and solubility .
- Heterocycle replacement : Substitute the furan ring with thiophene or oxadiazole to enhance metabolic stability .
- In silico docking (AutoDock Vina) to predict binding affinities against targets like COX-2 or EGFR .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Orthogonal assays : Validate antifungal activity observed in one study using both agar diffusion and microbroth dilution methods to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess whether conflicting cytotoxicity results stem from differential metabolite profiles .
- Batch consistency checks : Compare HPLC traces and HRMS data across synthetic batches to exclude impurities as confounding factors .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Pull-down assays with biotinylated probes to identify protein targets in cell lysates .
- Surface plasmon resonance (SPR) to measure real-time binding kinetics to purified enzymes (e.g., HDACs) .
- CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2) to confirm functional involvement in observed apoptosis .
Q. What computational approaches predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics simulations (GROMACS) to assess stability in aqueous vs. lipid environments, informing formulation strategies .
Q. How can stability challenges in biological formulations be addressed?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with trehalose (1:5 w/w) to enhance aqueous stability .
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in in vivo models .
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and pH extremes (2–12) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
